molecular formula C10H15NS B1399391 3-[(2-Methylpropyl)sulfanyl]aniline CAS No. 91330-04-0

3-[(2-Methylpropyl)sulfanyl]aniline

Cat. No. B1399391
CAS RN: 91330-04-0
M. Wt: 181.3 g/mol
InChI Key: DOJQBZDNLHHVJE-UHFFFAOYSA-N
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Description

3-[(2-Methylpropyl)sulfanyl]aniline (3-MPSA) is an organic compound in the aniline family of compounds. It is a colorless liquid with a pungent odor. It is used in a variety of industries, including pharmaceuticals, dyes, and fragrances. It has been studied for its potential use in medical treatments and as a therapeutic agent.

Scientific Research Applications

1. Environmental Applications

3-[(2-Methylpropyl)sulfanyl]aniline, as a derivative of aniline, has potential applications in environmental science. For instance, certain bacteria can degrade aniline, making it useful in the treatment of wastewater containing aniline or its derivatives. Delftia sp. AN3, a bacterial strain, can degrade aniline, suggesting potential environmental applications for aniline derivatives in bioremediation processes (Liu et al., 2002).

2. Synthesis and Chemical Applications

Aniline derivatives, including 3-[(2-Methylpropyl)sulfanyl]aniline, play a crucial role in chemical synthesis. They can be used to create various compounds, such as 3-((arylsulfonyl)methyl)indolin-2-ones, which are synthesized using anilines as the aryl source. This synthesis process is significant in the development of complex chemical structures (Liu, Zheng, & Wu, 2017).

3. Material Science and Polymer Research

In material science, aniline derivatives are used to create novel materials with specific properties. For instance, haloaniline binary copolymer films, which include aniline derivatives, have been developed for electro-emissive devices. These films demonstrate different electropolymerization behaviors and infrared emissivity regulation abilities, suggesting a broad application in the field of material science and engineering (Wang et al., 2020).

4. Analytical Chemistry and Spectroscopy

In analytical chemistry, aniline derivatives are significant in spectroscopy and chemical analysis. For example, the study of 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-trifluoromethyl)-anilino]pyrimidine-5-carbonitrile revealed insights into molecular spectroscopy, including HOMO-LUMO and NBO analysis. Such studies are crucial for understanding the chemical and physical properties of compounds (Al-Omary et al., 2015).

5. Advanced Pharmaceutical Research

In pharmaceutical research, aniline derivatives are explored for their potential in drug development. For instance, the synthesis of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives, which involve aniline derivatives, showed promising antidepressant and anxiolytic properties. This highlights the potential of aniline derivatives in the development of new therapeutic agents (Clerici et al., 2001).

Future Directions

: BenchChem - 3-[(2-Methylpropyl)sulfanyl]aniline : ChemicalBook - 3-{[(2-methylpropyl)sulfanyl]methyl}aniline : ChemicalBook - 3-{[(2-methylpropyl)sulfanyl]methyl}aniline

properties

IUPAC Name

3-(2-methylpropylsulfanyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS/c1-8(2)7-12-10-5-3-4-9(11)6-10/h3-6,8H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOJQBZDNLHHVJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Methylpropyl)sulfanyl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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